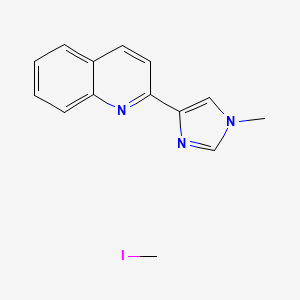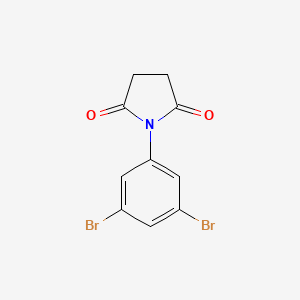
(R*,S*)-(+-)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 255-807-2, also known as 2-Nitrochalcone, is an organic compound with the molecular formula C15H11NO3. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings. This compound is known for its bright yellow color and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of 2-Nitrochalcone follows a similar synthetic route but with optimized conditions for higher yield and purity. The reaction is conducted in large reactors with controlled temperature and pressure. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Nitrochalcone undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2-Amino chalcone.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted chalcones with different functional groups.
Scientific Research Applications
2-Nitrochalcone has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used as a dye intermediate and in the production of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Nitrochalcone involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the inhibition of specific enzymes and the induction of oxidative stress. The compound can also interact with cellular membranes, leading to changes in cell permeability and function.
Comparison with Similar Compounds
2-Nitrochalcone can be compared with other chalcones and nitroaromatic compounds. Similar compounds include:
Chalcone: The parent compound of the chalcone family, which lacks the nitro group.
2-Nitrobenzaldehyde: A precursor in the synthesis of 2-Nitrochalcone.
2-Amino chalcone: A reduction product of 2-Nitrochalcone.
The uniqueness of 2-Nitrochalcone lies in its combination of the chalcone structure with a nitro group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
42407-23-8 |
|---|---|
Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15;/h3-12,14,17,19H,13H2,1-2H3;1H/t14-,17-;/m0./s1 |
InChI Key |
GSPYITMLMNEMDS-RVXRQPKJSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


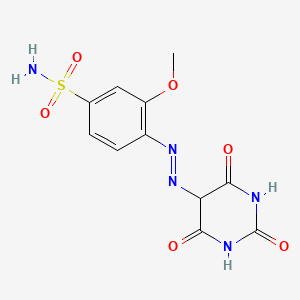


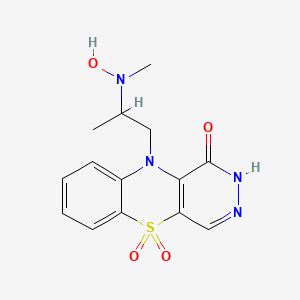
![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)
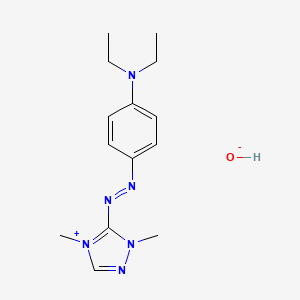
![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
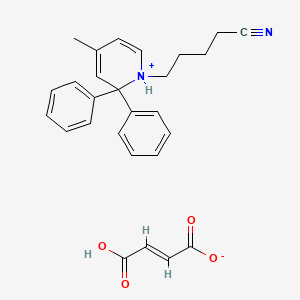
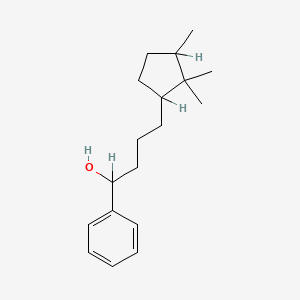
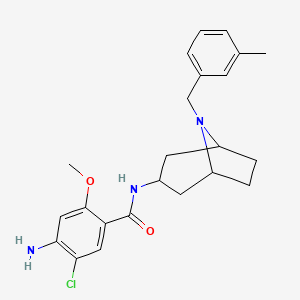
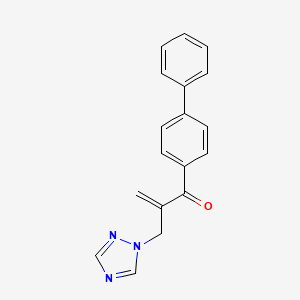
![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
